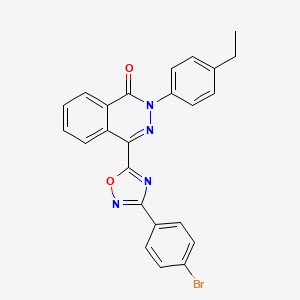
2-(Carboxymethyl)-5-acetamidobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxymethyl)-5-acetamidobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxymethyl group and an acetamido group attached to a benzoic acid core
作用机制
Target of Action
Similar compounds such as carbocisteine have been shown to target mucus in the respiratory tract .
Mode of Action
Compounds with similar structures, such as carbocisteine, work by reducing the viscosity of mucus, allowing it to be expelled . This alleviates respiratory symptoms and infections .
Biochemical Pathways
Similar compounds like carbocisteine are known to affect the pathways related to mucus production and expulsion .
Pharmacokinetics
Similar compounds like carbocisteine are known to have mucolytic effects, significantly reducing sputum viscosity, cough, dyspnea, and fatigue .
Result of Action
Compounds with similar structures, such as carbocisteine, have been shown to alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .
Action Environment
Similar compounds like carbocisteine are known to prevent pulmonary infections by decreasing accumulated mucus in the respiratory tract .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-acetamidobenzoic acid typically involves the acylation of 5-amino-2-carboxymethylbenzoic acid. One common method includes the reaction of 5-amino-2-carboxymethylbenzoic acid with acetic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(Carboxymethyl)-5-acetamidobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(Carboxymethyl)-5-acetamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
相似化合物的比较
Similar Compounds
2-(Carboxymethyl)-5-aminobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
2-(Carboxymethyl)-4-acetamidobenzoic acid: Similar structure but with the acetamido group in a different position.
2-(Carboxymethyl)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an acetamido group.
Uniqueness
2-(Carboxymethyl)-5-acetamidobenzoic acid is unique due to the presence of both carboxymethyl and acetamido groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
5-acetamido-2-(carboxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8-3-2-7(4-10(14)15)9(5-8)11(16)17/h2-3,5H,4H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFBMKMRUFKEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2989904.png)
![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)
![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)
![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)



![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)
![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2989922.png)
